molecular formula C23H18N4 B12913221 5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline CAS No. 95854-69-6

5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline

Cat. No.: B12913221
CAS No.: 95854-69-6
M. Wt: 350.4 g/mol
InChI Key: PJDJKZUCYXEENU-UHFFFAOYSA-N
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Description

1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of 1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline typically involves the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinazoline with various amines . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of 1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline may involve large-scale synthesis using automated reactors and continuous flow systems. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted triazoloquinazolines with varying functional groups, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of 1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

95854-69-6

Molecular Formula

C23H18N4

Molecular Weight

350.4 g/mol

IUPAC Name

5-phenyl-1-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C23H18N4/c1-3-9-17(10-4-1)15-16-21-25-26-23-24-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)27(21)23/h1-14H,15-16H2

InChI Key

PJDJKZUCYXEENU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5

Origin of Product

United States

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